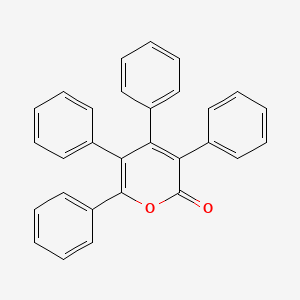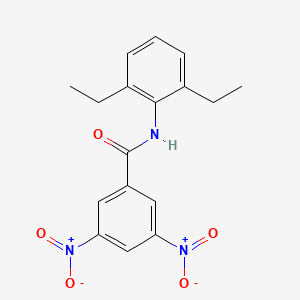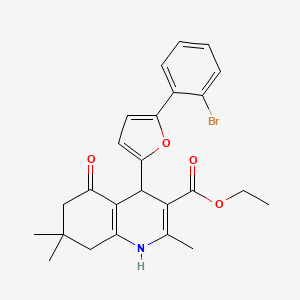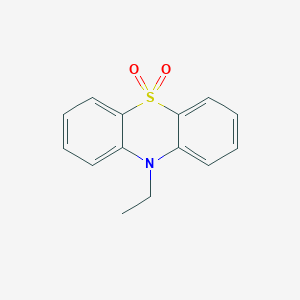
(4-Bromophenyl)tribenzylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)tribenzylsilane is an organosilicon compound with the molecular formula C27H25BrSi. It is characterized by the presence of a bromophenyl group attached to a tribenzylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)tribenzylsilane typically involves the reaction of tribenzylsilane with a brominated aromatic compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with tribenzylsilane in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)tribenzylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of azido or thiophenyl derivatives.
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of phenylsilane derivatives.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)tribenzylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and resins.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)tribenzylsilane in chemical reactions involves the activation of the silicon center, which can facilitate various transformations. The bromine atom can act as a leaving group in substitution reactions, while the phenyl groups can participate in π-π interactions and other non-covalent interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-4’-biphenylyl)tribenzylsilane
- (4-Methoxyphenyl)tribenzylsilane
- (4-Bromophenyl)triphenyltin
- (3-Phenoxyphenyl)tribenzylsilane
Uniqueness
(4-Bromophenyl)tribenzylsilane is unique due to the presence of the bromophenyl group, which imparts distinct reactivity compared to other tribenzylsilane derivatives. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
18870-52-5 |
|---|---|
Fórmula molecular |
C27H25BrSi |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
tribenzyl-(4-bromophenyl)silane |
InChI |
InChI=1S/C27H25BrSi/c28-26-16-18-27(19-17-26)29(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
Clave InChI |
PQMRAHLCORRMNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)







![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

